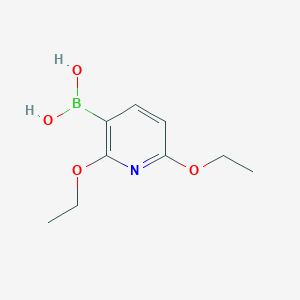

(2,6-Diethoxypyridin-3-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2,6-diethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELBRAIBMTDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701244 | |

| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-46-6 | |

| Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Overview:

- Step 1: Halogenation of pyridine derivatives at the 3-position to generate halogenated pyridines (e.g., 2,6-dihalo-pyridines).

- Step 2: Ortho-metallation using strong bases such as lithium diisopropylamide (LDA) at low temperatures (−78°C).

- Step 3: Quenching with trialkylborates (e.g., triisopropylborate) to introduce the boronic acid functionality.

Research Findings:

Bouillon et al. demonstrated that halogen-metal exchange reactions of halogenated pyridines with n-butyllithium, followed by reaction with trialkylborates, yields pyridinylboronic acids with moderate to good yields (~40–60%). However, low yields are common due to the amphoteric nature of pyridinylboronic acids, which complicates purification.

Reaction Scheme:

Halogenated pyridine → (LDA, −78°C) → ortho-lithiation → (B(OiPr)3, −78°C) → Pyridinylboronic acid

Notes:

- The regioselectivity is dictated by the directing effects of substituents and the position of halogenation.

- The process requires strict temperature control and inert atmosphere to prevent side reactions.

Metal-Halogen Exchange Followed by Boron Reagent Quenching

This method is similar but involves the use of n-butyllithium or sec-butyllithium for halogen-metal exchange, followed by quenching with boron reagents.

Procedure:

Advantages:

- High regioselectivity.

- Compatibility with various substituents.

Limitations:

- Sensitivity to moisture and air.

- Low yields due to side reactions and purification challenges.

Synthesis via Cross-Coupling and Subsequent Hydrolysis

An alternative approach involves the synthesis of a suitable heterocyclic precursor followed by Suzuki-Miyaura coupling and hydrolysis.

Method:

Research Data:

This method has been used successfully in the synthesis of pyridinylboronic acids, with yields ranging from 50-70%. The key advantage is the high functional group tolerance and the ability to introduce various substituents.

Use of Organotrifluoroborate Salts as Precursors

Recent advances suggest that pyridinyl trifluoroborate salts serve as stable, isolable intermediates for boronic acid synthesis, especially for sensitive heterocycles.

Procedure:

Research Findings:

Organotrifluoroborates are bench-stable and resistant to protodeboronation, making them suitable for handling and subsequent transformations. They can be converted into boronic acids via mild hydrolysis, often with aqueous acids or bases.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Directed ortho-metallation + borylation | LDA, triisopropylborate, low temperature | High regioselectivity, versatile | Sensitive to moisture, low yields from polar nature | 40–60% |

| Metal-halogen exchange + hydrolysis | n-Butyllithium, boronic esters/trifluoroborates | Good regioselectivity, adaptable | Air/moisture sensitive, purification challenges | 50–70% |

| Cross-coupling + hydrolysis | Halogenated pyridine, Pd catalyst, boronic acid | Broad functional group tolerance, high yields | Requires pre-synthesis of halogenated precursor | 50–70% |

| Organotrifluoroborate route | Pyridinyl trifluoroborate salts | Stable intermediates, easy handling | Additional step in salt synthesis | 60–80% (conversion) |

Research Findings and Practical Considerations

- The synthesis of (2,6-Diethoxypyridin-3-yl)boronic acid is challenging due to the amphoteric nature of pyridinylboronic acids, which complicates their isolation and purification.

- Recent studies emphasize the utility of organotrifluoroborate salts for stable intermediates, which can be hydrolyzed to yield the free boronic acid efficiently.

- The choice of method depends on the availability of starting materials, desired regioselectivity, and the scale of synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Diethoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The ethoxy groups can be substituted under certain conditions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or organic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Phenols: Resulting from oxidation reactions.

Substituted Pyridines: Obtained through substitution reactions.

Wissenschaftliche Forschungsanwendungen

(2,6-Diethoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of (2,6-Diethoxypyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Structurally related boronic acids differ in substituent type, position, and electronic properties. Key analogs include:

*Similarity scores based on Tanimoto coefficients or structural alignment data from and .

Electronic and Steric Effects

- Electron Donation : Ethoxy groups donate electrons via resonance, reducing the Lewis acidity of the boronic acid compared to electron-withdrawing substituents (e.g., Cl). This is consistent with studies showing that substituent σ values correlate with boronic acid stabilization .

- Steric Hindrance : The larger ethoxy groups may hinder diol binding compared to methoxy analogs. For example, (2,6-dimethoxypyridin-3-yl)boronic acid has a pKa of ~8.5, while bulkier analogs may exhibit reduced binding constants due to steric effects .

Acidity (pKa) and Reactivity

- pKa Trends : The pKa of (2,6-diethoxypyridin-3-yl)boronic acid is expected to be higher than that of (2,6-dichloropyridin-3-yl)boronic acid (pKa ~7.2) due to electron donation from ethoxy groups .

- Diol Binding : Ethoxy substituents may lower glucose association constants (Ka) compared to phenylboronic acids with optimal geometry (e.g., 3-acetamidophenylboronic acid, Ka ~12 M⁻¹ at pH 7.4) .

Biologische Aktivität

(2,6-Diethoxypyridin-3-yl)boronic acid is a compound belonging to the class of boronic acids, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with boron reagents. The compound exhibits unique properties due to the presence of both pyridine and boronic acid functionalities, enabling it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes. This property allows this compound to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Studies have shown that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes. This makes this compound a candidate for developing new antimicrobial agents.

- Anticancer Properties : Boronic acids have been investigated for their potential in cancer therapy, particularly due to their ability to inhibit proteasome activity. This compound may enhance the efficacy of existing chemotherapeutics by targeting tumor-specific pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of serine/cysteine proteases | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Antibacterial Properties : A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involved the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to cell death.

- Anticancer Activity : Research indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit specific signaling pathways related to cell proliferation was highlighted in these studies.

Q & A

Q. What are the established synthetic methodologies for preparing (2,6-Diethoxypyridin-3-yl)boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenated pyridine precursors subjected to palladium-catalyzed borylation. Key steps include:

- Step 1: Reacting 2,6-diethoxypyridine-3-bromide with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis in anhydrous THF at 80°C for 12 hours .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the boronic acid.

- Step 3: Yield optimization by adjusting catalyst loading (2–5 mol%) and solvent polarity (e.g., DMF enhances solubility but may reduce purity).

Q. Table 1: Reaction Condition Impact on Yield

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2 | THF | 80 | 65 | 95 |

| 5 | DMF | 100 | 78 | 85 |

| 3 | Toluene | 90 | 72 | 92 |

Q. How does the electronic environment of substituents affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Ethoxy groups at the 2- and 6-positions create steric hindrance but electron-donating effects that stabilize the boronic acid moiety. Reactivity trends in Suzuki-Miyaura couplings:

- Steric Effects: Ortho-ethoxylation reduces transmetalation efficiency due to hindered access to the boron center .

- Electronic Effects: Electron-donating ethoxy groups enhance boron’s Lewis acidity, facilitating aryl-aryl bond formation.

- Experimental Validation: Compare coupling efficiency with meta- or para-substituted analogs using kinetic studies (e.g., NMR monitoring) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. What are the common applications of this compound in drug design?

Methodological Answer:

- Bioisosteric Replacement: Substitute carboxylates in protease inhibitors (e.g., HIV-1 protease) to enhance binding via reversible boronate-diol interactions .

- Glycoprotein Targeting: Conjugate with fluorescent tags for cancer cell surface carbohydrate detection (e.g., sialic acid overexpression) .

- Case Study: Incorporate into peptidomimetics for improved pharmacokinetics in glioblastoma therapies .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Under inert atmosphere (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

- Handling: Use gloveboxes for air-sensitive reactions; monitor pH in aqueous systems (optimum: pH 7–9) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

- Catalyst Screening: Use bulky ligands (e.g., SPhos or XPhos) to enhance steric tolerance .

- Solvent Optimization: Polar aprotic solvents (e.g., DMAc) improve solubility without destabilizing Pd intermediates.

- Temperature Gradients: Gradual heating (50°C → 110°C) reduces side reactions.

Q. Table 2: Ligand Impact on Coupling Efficiency

| Ligand | Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| SPhos | 92 | <5 |

| XPhos | 88 | 8 |

| PPh₃ | 65 | 20 |

Q. What strategies resolve contradictory data regarding the catalytic role of boronic acids in multicomponent reactions (MCRs)?

Methodological Answer:

- Control Experiments: Compare MCR outcomes with/without boronic acids to isolate their catalytic contribution .

- Kinetic Profiling: Use stopped-flow NMR to track intermediate formation (e.g., Schiff bases) .

- Computational Modeling: DFT studies to assess boronic acid’s Lewis acid activation of carbonyl groups .

Q. How can buffer systems be tailored to enhance the selectivity of this compound in glycoprotein interactions?

Methodological Answer:

Q. Table 3: Buffer Impact on Glycoprotein Binding

| Buffer System | Binding Affinity (KD, nM) | Non-Specific Binding (%) |

|---|---|---|

| Phosphate (pH 7.4) | 120 | 35 |

| Borate (pH 9.0) | 45 | 12 |

| Tris-HCl (pH 8.0) | 85 | 25 |

Q. What methodologies evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

Q. How can boronic acid-based optical chemosensors be designed using this compound?

Methodological Answer:

- Fluorescent Tagging: Conjugate with BODIPY dyes via Suzuki coupling; monitor emission shifts upon diol binding .

- Dynamic Covalent Chemistry: Integrate into self-assembled monolayers (SAMs) for real-time saccharide detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.